4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16292418
InChI: InChI=1S/C21H27NO6/c1-6-7-16-13(2)15-9-8-14(12-17(15)27-19(16)24)26-18(23)10-11-22-20(25)28-21(3,4)5/h8-9,12H,6-7,10-11H2,1-5H3,(H,22,25)
SMILES:
Molecular Formula: C21H27NO6
Molecular Weight: 389.4 g/mol

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

CAS No.:

Cat. No.: VC16292418

Molecular Formula: C21H27NO6

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate -

Specification

Molecular Formula C21H27NO6
Molecular Weight 389.4 g/mol
IUPAC Name (4-methyl-2-oxo-3-propylchromen-7-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C21H27NO6/c1-6-7-16-13(2)15-9-8-14(12-17(15)27-19(16)24)26-18(23)10-11-22-20(25)28-21(3,4)5/h8-9,12H,6-7,10-11H2,1-5H3,(H,22,25)
Standard InChI Key UQSKGVZIVHAJCY-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C2=C(C=C(C=C2)OC(=O)CCNC(=O)OC(C)(C)C)OC1=O)C

Introduction

4-Methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This specific compound integrates a coumarin moiety with a beta-alanine derivative, which may enhance its pharmacological properties.

Synthesis

The synthesis of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate typically involves several key steps:

  • Coumarin Formation: The initial step often involves the synthesis of the coumarin core, which can be achieved through various methods such as the Perkin reaction or the Pechmann condensation.

  • Introduction of Beta-Alanine Moiety: The beta-alanine derivative is then attached to the coumarin ring, often through a peptide coupling reaction.

  • Protection with tert-Butoxycarbonyl Group: The final step involves protecting the beta-alanine moiety with a tert-butoxycarbonyl group to enhance stability and reactivity.

Characterization Techniques

Characterization of this compound typically employs advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Used to confirm the structure by analyzing the proton and carbon environments.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

  • Fourier Transform Infrared Spectroscopy (FTIR): Helps identify functional groups present in the molecule.

Biological Activities and Potential Applications

Coumarin derivatives, including 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate, are known for their potential therapeutic applications. These compounds may exhibit:

  • Antioxidant Activity: Helping protect cells from oxidative damage.

  • Anti-inflammatory Activity: Reducing inflammation by interacting with biological targets.

  • Antimicrobial Activity: Inhibiting the growth of microorganisms.

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